Isopentane
Overview
Description
It is one of the three structural isomers of pentane, the others being n-pentane and neopentane . Isopentane is a colorless, flammable liquid with a gasoline-like odor . It is commonly found in natural gas and petroleum and is used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Isopentane, also known as 2-methylbutane, is a branched-chain saturated hydrocarbon . It is primarily used in industrial applications due to its high volatility, high purity, and low odor .
Mode of Action
It is known to be a volatile and flammable liquid . In the context of its industrial uses, this compound is often used in conjunction with liquid nitrogen to achieve a liquid bath temperature of -160°C .
Biochemical Pathways
It has been used in metabolic engineering studies for the production of isoprene and isopentenol by escherichia coli . The main reactions involved in the early stage of this compound combustion are the pyrolysis of these working fluids, and then, O2 molecules are involved in the oxidation reactions .
Result of Action
The primary result of this compound’s action in its typical uses is the creation of a low-temperature environment due to its high volatility . It is also used in a closed loop in geothermal power production to drive turbines .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and oxygen content . For example, a faster heating rate will be accompanied by more intense spontaneous combustion of this compound and more product formation . Therefore, in order to reduce the possibility of damage caused by leakage combustion of flammable working fluid, the heat source temperature and open flame around the organic Rankine cycle system should be strictly controlled .
Biochemical Analysis
Biochemical Properties
Isopentane interacts with various biomolecules in biochemical reactions. For instance, in plasma-assisted combustion, this compound molecules and ions interact with hydrogen radicals . The strengths of C–C and C–H bonds in this compound were characterized by bond order analyses to predict changes in the active sites of this compound molecules and positive ions .
Molecular Mechanism
The molecular mechanism of this compound involves the abstraction of hydrogen atoms from the molecule by hydrogen radicals . This process is facilitated by the presence of primary, secondary, and tertiary hydrogen atoms in this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in plasma-assisted combustion, the excitation, ionization, and dissociation processes produce excited species, ions, radicals, and other active intermediates .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, in combustion reactions, this compound undergoes pyrolysis, followed by oxidation reactions involving O2 molecules .
Preparation Methods
Isopentane can be synthesized through several methods. One common method involves the disproportionation reaction of isobutane with a higher molecular weight paraffinic hydrocarbon in the presence of a catalyst such as hydrogen fluoride and an olefin . This process yields this compound along with other by-products . Industrially, this compound is often separated from natural gas and petroleum through fractional distillation .
Chemical Reactions Analysis
Isopentane undergoes several types of chemical reactions, including:
Hydrogen Abstraction: In plasma-assisted combustion, this compound molecules and ions undergo hydrogen abstraction reactions with hydrogen radicals.
Dehydrogenation: This compound can be dehydrogenated in the presence of a chromia-alumina catalyst to form isoamylenes, which can further undergo dehydrogenation to form isoprene.
Scientific Research Applications
Isopentane has a wide range of scientific research applications:
Comparison with Similar Compounds
This compound is one of three structural isomers of pentane, the others being n-pentane and neopentane . While all three compounds share the same molecular formula (C5H12), they differ in their chemical structure and properties:
n-Pentane: A linear alkane with a boiling point of 36°C.
Neopentane: A highly branched alkane with a boiling point of 9.5°C.
This compound: A branched alkane with a boiling point of 27.8°C.
This compound’s unique branched structure gives it distinct physical properties, such as a lower boiling point compared to n-pentane but higher than neopentane . This makes this compound particularly useful in applications requiring high volatility and low boiling points .
Properties
IUPAC Name |
2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDNUCVQCZILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12, Array | |
Record name | ISOPENTANE | |
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Record name | ISOPENTANE | |
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Related CAS |
76701-33-2 | |
Record name | Butene, 2-methyl-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=76701-33-2 | |
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DSSTOX Substance ID |
DTXSID8025468 | |
Record name | 2-Methylbutane | |
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Molecular Weight |
72.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISOPENTANE | |
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Record name | Butane, 2-methyl- | |
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Record name | Isopentane | |
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Record name | ISOPENTANE | |
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Boiling Point |
82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |
Record name | ISOPENTANE | |
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Record name | Isopentane | |
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Flash Point |
-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |
Record name | ISOPENTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/943 | |
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Record name | Isopentane | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |
Record name | ISOPENTANE | |
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Density |
0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |
Record name | ISOPENTANE | |
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Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |
Record name | ISOPENTANE | |
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Vapor Pressure |
400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |
Record name | ISOPENTANE | |
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Color/Form |
Volatile liquid or gas, Colorless liquid | |
CAS No. |
78-78-4, 68513-65-5 | |
Record name | ISOPENTANE | |
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Record name | Isopentane | |
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Melting Point |
-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isopentane?
A1: this compound, also known as 2-methylbutane, has a molecular formula of C5H12 and a molecular weight of 72.15 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, gas-liquid chromatography has been used to establish the qualitative and quantitative composition of mixed motor gasolines and their components, including this compound. [] This method allows for the identification and quantification of this compound in complex mixtures.
Q3: How does this compound perform as a blowing agent in the production of rigid polyurethane foams (RPFs)?
A3: this compound is an effective blowing agent for RPFs. Foams produced with this compound exhibit high compressive strength. Additionally, RPFs synthesized with this compound, alone or mixed with cyclopentane, displayed the lowest thermal conductivity after 360 days of aging. []
Q4: Are there concerns about this compound loss when used in direct contact heat exchange with geothermal brines?
A4: Yes, this compound loss in brine and condenser purge streams is a concern in direct contact heat recovery systems. While direct contact exchangers have lower initial costs compared to shell and tube exchangers, the need for this compound recovery equipment adds to the overall expense. []
Q5: How does this compound impact isoprene production during the catalytic dehydrogenation of this compound and isoamylene?
A5: Maintaining a higher concentration of this compound in the feedstock for a two-step dehydrogenation process has been shown to improve the yield of isoprene. This is likely due to the reduction of isoamylene partial pressure and enhanced catalyst self-regeneration properties. [] This approach also has the potential to decrease steam consumption, contributing to lower isoprene production costs.
Q6: Can this compound be produced as a byproduct during pentene alkylation?
A6: Yes, this compound can be a significant byproduct in the alkylation of isobutane with pentenes using a sulfuric acid catalyst. Hydrogen transfer reactions contribute to this formation. [] This is undesirable as it reduces the vapor pressure benefits of alkylating pentenes, ultimately impacting the gasoline blend.
Q7: Have molecular dynamics (MD) simulations been used to study this compound behavior in metal-organic frameworks (MOFs)?
A7: Yes, MD simulations, in conjunction with 2H NMR spectroscopy, were used to investigate the molecular mobility, transport, and adsorption of this compound and n-pentane isomers in a dehydroxylated UiO-66 (Zr) MOF. [] Simulations revealed that this compound exhibits stronger interactions with the MOF than n-pentane, leading to preferential occupation of the tetrahedral cages within the MOF structure.
Q8: Are there computational studies that explore the impact of this compound on carbon dioxide permeation through polycarbonate?
A8: Yes, research has explored the effects of this compound on carbon dioxide permeation through Lexan polycarbonate. Notably, this compound significantly reduces carbon dioxide permeability, especially at low driving pressures. [] This behavior is attributed to the competition between the two molecules for microvoid sorption sites within the polycarbonate structure.
Q9: Do variations in the structure of hydrocarbons affect their adsorption behavior in silicalite-1?
A10: Yes, single-crystal X-ray diffraction studies have shown that the molecular configuration (linear vs. branched) of hydrocarbons influences their adsorption sites within the channels of silicalite-1 (an MFI-type zeolite). [] Linear hydrocarbons like n-hexane favor the straight channels, while branched hydrocarbons like this compound, due to steric hindrance, are primarily adsorbed at channel intersections.
Q10: How does the presence of talc affect this compound's performance as a blowing agent in polypropylene foam processing?
A11: In polypropylene extrusion foam processing, talc significantly influences this compound's role in cell nucleation. Increasing talc concentration leads to higher cell density, indicating that talc acts as a nucleating agent. [] This highlights how formulation components can impact the properties of the final foamed material.
Q11: Are there specific methods to analyze and control the acid and iodine values in this compound?
A12: The standard methods employed by Daqing Oil field Co., Ltd. are used to determine acid and iodine values in this compound. [] If the values exceed acceptable limits, treatment with KOH columns and concentrated sulfuric acid can be used to reduce them, ensuring the this compound meets quality standards.
Q12: What is the environmental fate of this compound released into the atmosphere?
A13: Atmospheric modeling studies have incorporated the chemistry of C3-C5 alkanes, including this compound. These studies revealed that this compound, primarily through reaction with hydroxyl radicals (OH), contributes to the atmospheric budgets of acetone and acetaldehyde. [] This highlights the role of this compound in tropospheric ozone and secondary organic aerosol formation.
Q13: Are there alternative blowing agents to this compound in rigid polyurethane foam production, and how do their properties compare?
A14: Yes, other blowing agents like methylal, cyclopentane, and carbon dioxide can be used in RPFs. Each blowing agent influences the foam properties differently. For example, carbon dioxide yields foams with smaller cell sizes compared to those produced with this compound. [] The choice of blowing agent depends on the desired foam characteristics and environmental considerations.
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